4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl
Overview
Description
“4,4’-Di-tert-butyl-1,1’-biphenyl” is a chemical compound with the molecular formula C20H26 . It has a molecular weight of 266.4204 . It is also known by other names such as “4,4’-di-t-Butylbiphenyl” and "1,1’-Biphenyl, 4,4’-bis (1,1-dimethylethyl)-" .
Molecular Structure Analysis
The molecular structure of “4,4’-Di-tert-butyl-1,1’-biphenyl” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Scientific Research Applications
Magnetism and Molecular Interaction
- Ferromagnetic and Antiferromagnetic Behavior : Certain derivatives of 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl have been studied for their unique magnetic properties. For example, compounds that form stacked, intercalated hydrogen-bonded chains exhibit one-dimensional (1-D) Heisenberg antiferromagnetic behavior, indicating their potential as models for studying low-dimensional magnetism (Field & Lahti, 2003).
Synthesis and Chemical Reactivity
- Synthesis of Phthalonitriles and Phthalocyanines : Derivatives containing the this compound motif have been synthesized and shown to have applications in sensorics for smart materials production. Their unique structural features, such as the presence of bulky tert-butyl substituents, enhance solubility in various solvents and act as anchoring groups, making them valuable in the synthesis of copper, nickel, cobalt, and magnesium phthalocyanine complexes (Vashurin et al., 2018).
Antioxidant Properties and Stability
- Role in Antioxidants and Light Stabilizers : Research into the antioxidant properties of this compound derivatives has provided insights into their reactions and potential as stabilizers against polymer degradation. These studies help in understanding the mechanisms through which these compounds protect materials from oxidative damage and photoinduced degradation (Carloni et al., 1993).
Photodynamic Therapy
- Interactions in Photodynamic Therapy : The interactions of stable free radicals derived from this compound with photosensitizers have been studied in the context of photodynamic therapy. These interactions, observed through kinetic ESR spectroscopy, shed light on the processes that might contribute to the therapy's effectiveness, including triplet-doublet interactions and electron transfer processes (Kriska et al., 1995).
Optical and Electronic Properties
- Optical Storage and Birefringence : Derivatives have been studied for their potential in reversible optical storage and mechanochromism, demonstrating the ability of these compounds to undergo changes in their optical properties in response to external stimuli. This research points to applications in the development of advanced materials for data storage and sensing technologies (Meng et al., 1996).
Properties
IUPAC Name |
4-tert-butyl-1-(4-tert-butylphenyl)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(20(4,5)6)13-18(17)21(22)23/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIBNMFWZIUIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479101 | |
Record name | 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69386-34-1 | |
Record name | 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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